molecular formula C9H13Cl2F3N2O B2997147 (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride CAS No. 953780-72-8

(1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride

Cat. No.: B2997147
CAS No.: 953780-72-8
M. Wt: 293.11
InChI Key: POWIEZIUCZUKRO-QYCVXMPOSA-N
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Description

(1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride: is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further connected to an ethylamine moiety. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and appropriate leaving groups.

    Attachment of the Ethylamine Moiety: The ethylamine group can be attached through reductive amination or other amination reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Imines, oximes, or nitriles.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biochemical Research: It can be used as a tool compound to study biochemical pathways and mechanisms.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethoxy group may enhance its binding affinity and specificity, while the pyridine ring can participate in π-π interactions or hydrogen bonding. The ethylamine moiety may act as a proton donor or acceptor, facilitating various biochemical reactions.

Comparison with Similar Compounds

  • (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine
  • (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine monohydrochloride
  • (1R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethylamine trifluoroacetate

Uniqueness:

  • Trifluoroethoxy Group: The presence of the trifluoroethoxy group imparts unique electronic and steric properties, enhancing its reactivity and binding affinity.
  • Dihydrochloride Form: The dihydrochloride form improves its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O.2ClH/c1-6(13)8-3-2-7(4-14-8)15-5-9(10,11)12;;/h2-4,6H,5,13H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWIEZIUCZUKRO-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)OCC(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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